N-cyclopentyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
CAS No.: 1058387-50-0
Cat. No.: VC11934898
Molecular Formula: C17H26N8O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058387-50-0 |
|---|---|
| Molecular Formula | C17H26N8O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H26N8O/c1-2-25-17-15(21-22-25)16(18-12-19-17)24-9-7-23(8-10-24)11-14(26)20-13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,20,26) |
| Standard InChI Key | UYDZGFYFMOKRSP-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CCCC4)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CCCC4)N=N1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
N-Cyclopentyl-2-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (CAS No. 1058387-50-0) is defined by the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | N-Cyclopentyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide |
| Molecular Formula | C₁₇H₂₆N₈O |
| Molecular Weight | 358.4 g/mol |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CCCC4)N=N1 |
| InChIKey | UYDZGFYFMOKRSP-UHFFFAOYSA-N |
| PubChem CID | 25794262 |
| XLogP3-AA | 0.9 |
| Topological Polar SA | 92.1 Ų |
The compound’s structure integrates three key domains:
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Triazolopyrimidine Core: A fused bicyclic system comprising a triazole ring (positions 1-3) and a pyrimidine ring (positions 4-6), with an ethyl group at position 3 .
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Piperazine Linker: A six-membered ring connected to the triazolopyrimidine at position 7, providing conformational flexibility and hydrogen-bonding capacity.
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Cyclopentyl-Acetamide Side Chain: A hydrophobic cyclopentyl group attached via an acetamide bond, enhancing lipid solubility and target affinity .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of N-cyclopentyl-2-(4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide involves multi-step reactions:
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Triazolopyrimidine Formation: Cyclocondensation of 4,5-diaminopyrimidine with ethyl nitrite yields the triazolopyrimidine scaffold, followed by N-ethylation at position 3.
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Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine group at position 7 of the triazolopyrimidine under basic conditions .
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Acetamide Functionalization: Reaction of piperazine with chloroacetyl chloride forms the acetamide intermediate, which is subsequently coupled with cyclopentylamine via amide bond formation .
Challenges and Yield Optimization
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Low Solubility: The hydrophobic cyclopentyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions, complicating purification .
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Byproduct Formation: Competing N-alkylation during piperazine substitution requires temperature control (<60°C) and stoichiometric precision.
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity, confirmed by HPLC .
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
While direct data on this compound is limited, structurally analogous triazolopyrimidines demonstrate potent inhibition of:
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Cyclin-Dependent Kinases (CDKs): IC₅₀ values of 10–50 nM in breast cancer cell lines (MCF-7, MDA-MB-231).
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Janus Kinase 2 (JAK2): Suppression of IL-6 signaling in rheumatoid arthritis models (IC₅₀ = 28 nM).
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VEGF Receptor 2: Anti-angiogenic effects in endothelial cell assays (IC₅₀ = 15 nM).
Anticancer Activity
In vitro studies on similar compounds reveal:
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Apoptosis Induction: Caspase-3 activation (2.5-fold increase) in leukemia HL-60 cells at 10 μM.
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Cell Cycle Arrest: G1-phase blockade via CDK4/6 inhibition in prostate cancer PC3 cells.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| N-(4-Acetylphenyl)-2-(4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide | Acetylphenyl substituent | CDK2 inhibition: 12 nM | |
| 3-Cyclopentyl-1-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one | Propanone linker | JAK3 inhibition: 18 nM | |
| N-Cyclopentyl-2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | Thioacetamide group | Antimicrobial (MIC: 2 μg/mL) |
Key trends:
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Hydrophobic Substituents (e.g., cyclopentyl) enhance cellular uptake and target binding .
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Piperazine Linkers improve solubility and pharmacokinetic profiles.
Therapeutic Applications and Future Directions
Oncology
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Combination Therapy: Synergy with paclitaxel in ovarian cancer models (combination index = 0.3).
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Drug Resistance Mitigation: Overcomes ABCB1-mediated multidrug resistance in colon carcinoma.
Inflammatory Diseases
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Rheumatoid Arthritis: Oral efficacy in collagen-induced arthritis models (ED₅₀ = 10 mg/kg).
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Psoriasis: Topical formulation reduces epidermal thickness by 50% in imiquimod-induced mice.
Research Gaps and Opportunities
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Pharmacokinetic Studies: Absence of data on bioavailability, half-life, and metabolite identification.
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In Vivo Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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Target Validation: CRISPR-Cas9 screens needed to confirm kinase targets and off-pathway effects.
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